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molecular formula C8H5BrO B8402147 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

3-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No. B8402147
M. Wt: 197.03 g/mol
InChI Key: HIYCRWFHKZFPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09269927B2

Procedure details

To a suspension of 3-bromo-7,7-dibromo-bicyclo[4.2.0]octa-1,3,5-triene (2) (186.2 g, 0.546 mol, theoretical) in H2O (1000 ml) was added sulfuric acid (97%, 50 ml) at 15° C. The resulting mixture was stirred at 75° C. for 4.5 days.
Name
3-bromo-7,7-dibromo-bicyclo[4.2.0]octa-1,3,5-triene
Quantity
186.2 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:7](=[CH:8][CH:9]=1)[C:6](Br)(Br)[CH2:5]2.S(=O)(=O)(O)[OH:13]>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:13])[CH2:5]2

Inputs

Step One
Name
3-bromo-7,7-dibromo-bicyclo[4.2.0]octa-1,3,5-triene
Quantity
186.2 g
Type
reactant
Smiles
BrC=1C=C2CC(C2=CC1)(Br)Br
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 75° C. for 4.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4.5 d
Name
Type
Smiles
BrC=1C=C2CC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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